REACTION_CXSMILES
|
[O:1]=[C:2]1[CH:9](C(OCC)=O)[C:8](=[O:15])[C:5]2([CH2:7][CH2:6]2)[CH2:4][NH:3]1.O>C(#N)C>[CH2:6]1[C:5]2([C:8](=[O:15])[CH2:9][C:2](=[O:1])[NH:3][CH2:4]2)[CH2:7]1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to RT
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water (40 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification of the residue (silica gel, 80% EtOAc/petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC12CNC(CC2=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.62 mmol | |
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |